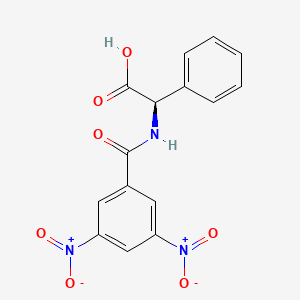

(R)-(-)-N-(3,5-Dinitrobenzoyl)-α-Phenylglycin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3,5-Dinitrobenzoyl)phenylglycine derivatives often involves a two-step reaction, starting with specific amino acids as raw materials. For example, derivatives such as N-3,5-dimethylbenzoyl-D-2-chlorophenylglycine or N-3,5-dinitrobenzoyl-D-4-chlorophenylglycine are synthesized through condensation reactions of the respective chlorophenylglycine with 3,5-dimethylbenzoyl chloride or 3,5-dinitrobenzoyl chloride (Qi, 2015).

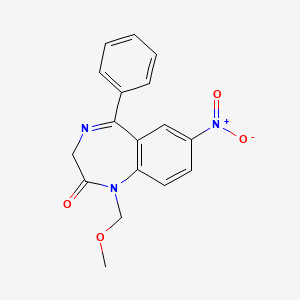

Molecular Structure Analysis

The molecular structure of N-(3,5-Dinitrobenzoyl)phenylglycine derivatives demonstrates planar amide and peptide bonds adopting the trans-configuration. Their crystal structures reveal interactions such as NH⋯O, leading to the formation of characteristic strand motifs, further stabilized by weaker CH⋯O and CH⋯π contacts (Eissmann & Weber, 2011).

Chemical Reactions and Properties

N-(3,5-Dinitrobenzoyl)phenylglycine derivatives undergo various chemical reactions, including the photoinduced intramolecular charge shift reaction, demonstrating their role in electron transfer processes. These reactions highlight the compound's utility in creating novel materials and understanding electron dynamics within molecular systems (Coelho et al., 2010).

Physical Properties Analysis

The physical properties of N-(3,5-Dinitrobenzoyl)phenylglycine derivatives, such as their stability and solubility, are influenced by their molecular structure. The research has shown that certain derivatives exhibit high degrees of chiral recognition and are stable under various conditions, making them suitable for use in chromatographic separations (Pirkle et al., 1985).

Wissenschaftliche Forschungsanwendungen

Chirale Trennung

Diese Verbindung wird für die chirale Trennung von 3,5-Dinitrobenzoyl-RS-Leucin in prozessintensivierten Extraktionskolonnen verwendet {svg_1}. Die Gegenstrom-Flüssig-Flüssig-Extraktion von racemischem 3,5-Dinitrobenzoyl-(R,S)-Leucin wurde experimentell unter Verwendung einer prozessintensivierten Extraktionskolonne untersucht {svg_2}.

Enantio-Trennung

Sie wird zur Enantio-Trennung von 3,5-Dinitrobenzoyl- ®, (S)-Leucin durch kontinuierliche Flüssig-Flüssig-Extraktion in einer Kaskade von Zentrifugal-Kontaktortrennvorrichtungen verwendet {svg_3}. Der Extraktionsmittel wurde durch Rückextraktion in einem einzigen CCS effizient zurückgewonnen, so dass die Kaskade 10 Stunden lang kontinuierlich betrieben werden konnte {svg_4}.

Serumkreatinin-Assay

Methyl-3,5-Dinitrobenzoat und 3,5-Dinitrobenzoylchlorid reagieren nachweislich mit Kreatinin durch ihre Umwandlung zu 3,5-Dinitrobenzoat {svg_5}. Die analytische Wiederfindung von Kreatinin, das zu Serum hinzugefügt wird, wird durch eine „Säure-Überstand“-Modifikation verbessert {svg_6}.

Herstellung von chiralen stationären Phasen

Diese Verbindung ist ein chirales Aminosäurederivat, das zur Herstellung von chiralen stationären Phasen verwendet wird {svg_7}. Die Auflösung verschiedener Verbindungen im analytischen und präparativen Maßstab wird unter Verwendung dieser Phasen erreicht {svg_8}.

Retentions- und Selektivität von Aminosäureesterderivaten

Die Verbindung wird zur Retention und Selektivität von Aminosäureesterderivaten auf einer ®-N-(3,5-Dinitrobenzoyl)-Phenylglycinkolonne verwendet {svg_9}. Der Einfluss der Größe des Alkylsubstituenten in der Estergruppe von Benzoylderivaten von Aminosäuren auf den Trennfaktor und die Retention von Enantiomeren wurde untersucht {svg_10}.

Elektrokinetische Trennung und Analyse

Die Verbindung wird zur elektrokinetischen Trennung und Analyse der Enantiomere von Albendazolsulfoxid verwendet {svg_11}. Dieses Sulfoxid mit einem stereogenen Schwefelzentrum wird während der Therapie mit dem Anthelmintikum Albendazol hepatisch gebildet {svg_12}.

Eigenschaften

IUPAC Name |

(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUDAUOXJDARR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225905 | |

| Record name | N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74927-72-3 | |

| Record name | N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074927723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,5-dinitrobenzoyl)phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

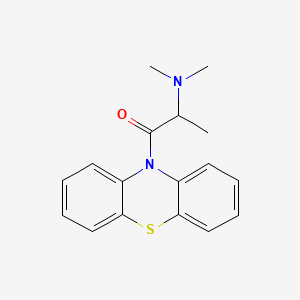

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,3H-Naphtho[1,8-cd]pyran-6-sulfonic acid, 1,3-dioxo-](/img/structure/B1197758.png)

![7-[(1S,5R)-5-[(3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1197761.png)

![[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-hydroxy-3-methylbutanoate](/img/structure/B1197763.png)

![3-Amino-4,6-dimethyldipyrido[1,2-A:3',2'-D]imidazole](/img/structure/B1197767.png)